molecular formula C6H14OS B11051673 1-Butanol, 4-(ethylthio)- CAS No. 18721-62-5

1-Butanol, 4-(ethylthio)-

Cat. No. B11051673
CAS RN: 18721-62-5
M. Wt: 134.24 g/mol
InChI Key: XEIZVCOAFMXFCO-UHFFFAOYSA-N
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Description

1-Butanol, 4-(ethylthio)- is an organic compound that belongs to the family of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, with an ethylthio group (-SCH2CH3) substituent at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(ethylthio)- can be synthesized through multiple-step organic reactions. One common method involves the reaction of 1-butanol with ethylthiol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production of 1-Butanol, 4-(ethylthio)- often involves the use of advanced catalytic processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, 4-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-Butanol, 4-(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-(ethylthio)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ethylthio group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Similar Compounds:

    1-Butanol: A primary alcohol with a similar structure but without the ethylthio group.

    4-Methyl-1-butanol: Similar structure with a methyl group instead of an ethylthio group.

    1-Butanethiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 1-Butanol, 4-(ethylthio)- is unique due to the presence of both a hydroxyl group and an ethylthio group, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical and industrial applications.

properties

CAS RN

18721-62-5

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

4-ethylsulfanylbutan-1-ol

InChI

InChI=1S/C6H14OS/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3

InChI Key

XEIZVCOAFMXFCO-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCO

Origin of Product

United States

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